Selina-3,7(11)-diene
Overview
Description
Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinctive structure and potential biological activities. This compound is part of the larger family of selinenes, which are characterized by their unique bicyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selina-3,7(11)-diene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This cyclization can be catalyzed by specific enzymes known as sesquiterpene synthases. The reaction conditions often include a suitable solvent, such as hexane or dichloromethane, and may require the presence of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of essential oils from plants known to contain this compound. The extraction process generally involves steam distillation or solvent extraction, followed by purification steps such as column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Selina-3,7(11)-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Selina-3,7(11)-dien-8-one and other oxygenated derivatives.
Reduction: this compound hydrogenated products.
Substitution: Halogenated selinenes.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The biological effects of Selina-3,7(11)-diene are primarily mediated through its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Selina-1,3,7(11)-trien-8-one
- Oxidoselina-1,3,7(11)-trien-8-one
- Selina-3,11-dien-6α-ol
Uniqueness
Selina-3,7(11)-diene is unique due to its specific double bond positions and its ability to undergo a variety of chemical transformations. Compared to other selinenes, it exhibits distinct biological activities and has a unique aroma profile, making it valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
(4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,14H,5,7-10H2,1-4H3/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRBYZQFEBIUGD-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(=C(C)C)CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1CC(=C(C)C)CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6813-21-4 | |
Record name | Selina-3,7(11)-diene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6813-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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